ThiodiglycolicAcid-d4

Vue d'ensemble

Description

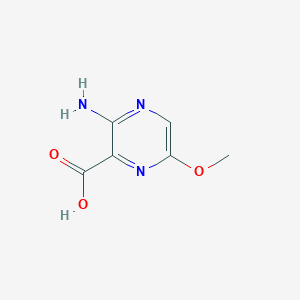

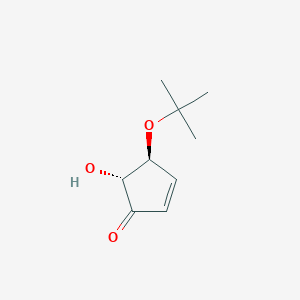

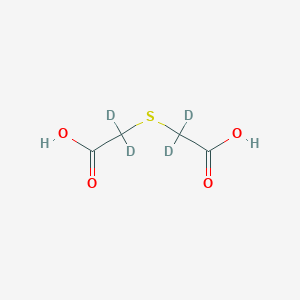

L’acide thiodiglycolique-d4, également connu sous le nom d’acide 2,2’-thiobis(acétique-2,2,2’,2’-d4), est une forme deutérée de l’acide thiodiglycolique. Il contient quatre atomes de deutérium aux positions 2, 2, 2’ et 2’. Ce composé est principalement utilisé comme standard interne pour la quantification de l’acide thiodiglycolique par chromatographie en phase gazeuse ou par chromatographie en phase liquide couplée à la spectrométrie de masse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide thiodiglycolique-d4 est synthétisé en incorporant des atomes de deutérium dans la molécule d’acide thiodiglycolique. Le processus implique la réaction de réactifs deutérés avec l’acide thiodiglycolique dans des conditions contrôlées afin de garantir l’incorporation du deutérium aux positions spécifiées .

Méthodes de production industrielle : La production industrielle de l’acide thiodiglycolique-d4 implique généralement l’utilisation d’eau deutérée (D2O) et d’autres produits chimiques deutérés. La réaction est effectuée dans un solvant deutéré afin de maximiser l’incorporation d’atomes de deutérium. Le produit est ensuite purifié en utilisant des techniques standard telles que la cristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : L’acide thiodiglycolique-d4 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Substitution : Des réactions de substitution nucléophile peuvent se produire avec des composés halogénés, conduisant à la formation de divers dérivés.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les thiols et divers dérivés substitués .

4. Applications de la recherche scientifique

L’acide thiodiglycolique-d4 a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Thiodiglycolic Acid-d4 has a wide range of applications in scientific research:

Mécanisme D'action

L’acide thiodiglycolique-d4 exerce ses effets en agissant comme un standard interne marqué par un isotope stable. Il est utilisé en chimie analytique pour garantir une quantification précise de l’acide thiodiglycolique dans divers échantillons. Les atomes de deutérium de l’acide thiodiglycolique-d4 fournissent une différence de masse distincte, permettant une mesure précise à l’aide de la spectrométrie de masse .

Composés similaires :

Acide thiodiglycolique : La forme non deutérée de l’acide thiodiglycolique-d4, utilisée dans des applications similaires mais sans les avantages du marquage au deutérium.

Acide thioglycolique : Un autre composé contenant du soufre utilisé dans diverses réactions chimiques et applications industrielles.

Unicité : L’acide thiodiglycolique-d4 est unique en raison de son marquage au deutérium, qui offre une stabilité et une précision accrues dans les mesures analytiques. Cela le rend particulièrement précieux dans la recherche et les applications industrielles où une quantification précise est essentielle .

Comparaison Avec Des Composés Similaires

Thiodiglycolic Acid: The non-deuterated form of Thiodiglycolic Acid-d4, used in similar applications but without the benefits of deuterium labeling.

Thioglycolic Acid: Another sulfur-containing compound used in various chemical reactions and industrial applications.

Uniqueness: Thiodiglycolic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .

Propriétés

IUPAC Name |

2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZICZIVKIMRNE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.